N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide

Medicinal chemistry Lipophilicity Drug design

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide (CAS 897614-91-4) is a synthetic small molecule (C24H23N5O2, MW 413.48 g/mol) comprising a 3,3-diphenylpropanamide backbone linked via a methylene bridge to a 1-(4-methoxyphenyl)-1H-tetrazole substituent. It is commercially available as a research-grade chemical (purity ≥95%) for use as a heterocyclic building block in medicinal chemistry and chemical biology.

Molecular Formula C24H23N5O2
Molecular Weight 413.481
CAS No. 897614-91-4
Cat. No. B2613086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide
CAS897614-91-4
Molecular FormulaC24H23N5O2
Molecular Weight413.481
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H23N5O2/c1-31-21-14-12-20(13-15-21)29-23(26-27-28-29)17-25-24(30)16-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16-17H2,1H3,(H,25,30)
InChIKeyOMTCNTCWBULAJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide (CAS 897614-91-4): Compound Class and Baseline Profile


N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide (CAS 897614-91-4) is a synthetic small molecule (C24H23N5O2, MW 413.48 g/mol) comprising a 3,3-diphenylpropanamide backbone linked via a methylene bridge to a 1-(4-methoxyphenyl)-1H-tetrazole substituent. It is commercially available as a research-grade chemical (purity ≥95%) for use as a heterocyclic building block in medicinal chemistry and chemical biology [1]. The tetrazole ring functions as a carboxylic acid bioisostere, offering enhanced metabolic stability and hydrogen-bonding capacity, while the methoxyphenyl group provides a modifiable electronic handle for structure–activity relationship (SAR) exploration .

Why N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide Cannot Simply Be Interchanged with In-Class Analogs


Among the commercially available N-((1-aryl-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide series, the single differentiating feature is the para-substituent on the tetrazole N1-phenyl ring. This substituent directly modulates key physicochemical properties—including lipophilicity, electronic character, and molecular shape—that govern solubility, permeability, and target-binding behavior in biological screening . Generic substitution with a halogen (4-Cl, 4-F, 3,4-diF), alkyl (p-tolyl, 3,4-dimethylphenyl), or unsubstituted phenyl analog inevitably alters these parameters. Therefore, a screening hit or synthetic intermediate obtained with the 4-methoxyphenyl derivative cannot be assumed to behave identically to its analogs without explicit head-to-head data. The evidence below quantifies the property divergence that justifies compound-specific procurement.

Quantitative Evidence for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide Differentiation vs. Analogs


Computed Lipophilicity (XLogP3) Differentiates the 4-Methoxyphenyl Analog from Halogenated and Alkyl Substituted Analogs

The computed partition coefficient (XLogP3) for the target compound is 3.7 [1]. This value is lower (more hydrophilic) than those predicted for the 4-chlorophenyl (est. XLogP3-AA ≈ 4.5), 3,4-difluorophenyl (est. ≈ 4.2), and p-tolyl (est. ≈ 4.3) analogs, but comparable to the 4-ethoxyphenyl analog (est. ≈ 3.9). In the context of Lipinski's Rule of Five, the lower logP of the 4-methoxyphenyl analog suggests potentially distinct oral absorption and solubility profiles relative to the more lipophilic halogenated or alkyl-substituted counterparts [1].

Medicinal chemistry Lipophilicity Drug design

Topological Polar Surface Area (TPSA) Defines a Distinct Hydrogen-Bonding Capacity vs. Halogenated Analogs

The topological polar surface area (TPSA) of the target compound is 81.9 Ų [1]. The presence of the methoxy oxygen adds a hydrogen-bond acceptor site that is absent in the unsubstituted phenyl (TPSA ~73.1 Ų) and p-tolyl (TPSA ~73.1 Ų) analogs, and contributes additional polarity relative to the 4-fluorophenyl analog (est. TPSA ~73.1 Ų). The 4-chlorophenyl and 3,4-difluorophenyl analogs are expected to have the same core TPSA (~73.1 Ų) as the unsubstituted phenyl derivative because halogenation does not alter the atom-level polar surface area calculation [1].

Physicochemical profiling Permeability Drug-likeness

Rotatable Bond Count and Molecular Flexibility Differentiate the Target Compound from Conformationally Constrained Analogues

The target compound possesses 8 rotatable bonds [1], identical to all analogs in the N-((1-aryl-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide series because the rotatable-bond count is determined by the common backbone, not the para-substituent. However, the rotational freedom of the 4-methoxy group (C-O bond rotation) contributes additional conformational entropy compared to rigid halogen substituents (Cl, F) or the constrained p-tolyl methyl rotor. While the rotatable bond count is numerically identical, the energetic barriers to rotation and the resulting conformational ensembles differ qualitatively.

Molecular flexibility Entropy Ligand efficiency

Hydrogen-Bond Acceptor Count as a Determinant of Target Engagement Profile vs. Halogenated Analogs

The target compound contains 5 hydrogen-bond acceptor (HBA) sites (tetrazole N atoms + amide carbonyl O + methoxy O) [1]. In contrast, the 4-fluorophenyl, 4-chlorophenyl, 3,4-difluorophenyl, p-tolyl, and unsubstituted phenyl analogs each contain only 4 HBA sites (tetrazole N atoms + amide carbonyl O only; halogen atoms are poor H-bond acceptors in organic environments). The additional HBA capacity of the methoxy oxygen can participate in specific polar interactions with protein residues or water networks.

Hydrogen bonding Molecular recognition ADME

Commercial Availability and Purity: Comparable Supply Landscape Across the Analog Series

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is commercially available at ≥95% purity from multiple chemical suppliers . Its closest analogs—4-fluorophenyl (CAS 897623-68-6), 3-fluorophenyl (CAS 921501-71-5), 3,4-dimethylphenyl (CAS 897622-61-6), 4-chlorophenyl, 3,4-difluorophenyl (CAS 941964-13-2), and p-tolyl (CAS 920461-07-0)—are similarly stocked at comparable purity levels (typically ≥95%) . No single member of this series demonstrates a decisive advantage in supply availability or pricing based on publicly listed catalog data.

Procurement Chemical sourcing Purity

Recommended Application Scenarios for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Requiring a Moderately Polar, Hydrogen-Bond-Rich Probe

When exploring the structure–activity relationship of the diphenylpropanamide scaffold, the 4-methoxyphenyl analog provides a 5-HBA, moderate-lipophilicity (XLogP3 = 3.7) probe that is distinct from the more lipophilic, 4-HBA halogenated or alkyl analogs. This compound is appropriate as a variable in a systematic SAR matrix where incremental changes in TPSA (+8.8 Ų vs. unsubstituted phenyl) and H-bond capacity are being correlated with biochemical or cellular activity readouts [1].

Computational Drug Design and Molecular Docking Studies Requiring an H-Bond Acceptor Handle

The methoxy oxygen provides a computationally tractable hydrogen-bond acceptor site absent in the halogenated and alkyl analogs. Docking studies comparing this compound to its 4-fluorophenyl or 4-chlorophenyl counterparts can isolate the contribution of an additional polar interaction to predicted binding poses and scoring functions [1].

Synthetic Methodology Development Involving Methoxy Group Derivatization

The 4-methoxy substituent serves as a synthetic handle for subsequent demethylation to a phenolic -OH group, enabling further functionalization (e.g., etherification, esterification, or sulfonation) that is not possible with halogenated or alkyl analogs. This makes the compound a strategic intermediate for libraries requiring a phenol-like attachment point .

Pharmacokinetic Optimization Where Reduced Lipophilicity Is Desired

When a lead series suffers from high logP-driven metabolic instability or poor aqueous solubility, the 4-methoxyphenyl analog (XLogP3 = 3.7) may offer a starting point with approximately 0.5–0.8 log units lower lipophilicity relative to the corresponding 4-chlorophenyl or p-tolyl analogs, potentially improving solubility-limited absorption or reducing cytochrome P450-mediated oxidative metabolism [1].

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